5-Fluoro-2-(1-naphthyloxy)aniline
Description
5-Fluoro-2-(1-naphthyloxy)aniline is a fluorinated aniline derivative featuring a fluorine atom at the 5-position and a 1-naphthyloxy group at the 2-position of the benzene ring. The compound’s structure combines aromatic hydrophobicity (from the naphthalene moiety) with the electronic effects of fluorine, making it a candidate for medicinal chemistry and material science applications. Its instability in diamine form necessitates immediate use in subsequent reactions .
Properties
IUPAC Name |
5-fluoro-2-naphthalen-1-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVCKBTSWIFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of 5-Fluoro-2-(1-naphthyloxy)aniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-(1-naphthyloxy)aniline can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(1-naphthyloxy)aniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for research purposes .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications .
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds .
Industry: In the industrial sector, 5-Fluoro-2-(1-naphthyloxy)aniline is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-naphthyloxy)aniline involves its interaction with specific enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its structural modifications . The molecular targets include various kinases and proteases, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
Table 1: Key Properties of 5-Fluoro-2-(1-naphthyloxy)aniline and Analogues
*Molecular weight calculated based on formula.
Substituent Effects on Properties
Fluorine at the 5-position induces electron-withdrawing effects, stabilizing the aniline moiety and influencing reactivity in electrophilic substitutions .
Solubility and Stability :
- Compounds with bulky substituents (e.g., naphthyloxy, phenethyloxy) exhibit lower aqueous solubility compared to smaller groups (e.g., methyl, imidazole) .
- Pyrrolidinyl and imidazole substituents introduce basic nitrogen atoms, enhancing solubility in polar solvents .
Biological Activity :
Biological Activity
5-Fluoro-2-(1-naphthyloxy)aniline is a compound of significant interest in biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₆H₁₂FNO
Molecular Weight: 253.28 g/mol
Structural Features:
- The compound consists of a fluorine atom and a naphthyloxy group attached to an aniline structure, which influences its reactivity and biological interactions.
The biological activity of 5-Fluoro-2-(1-naphthyloxy)aniline primarily involves its interaction with various enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can be crucial for understanding its role in metabolic pathways.
- Protein Interactions: It can modify protein-protein interactions, impacting cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-Fluoro-2-(1-naphthyloxy)aniline:
Case Studies
- Inhibition of Glutathione S-Transferase (GST):
-
Proteomics Applications:
- In proteomic research, this compound has been utilized as a biochemical probe to study enzyme dynamics and interactions. Its ability to alter enzyme activity is valuable for elucidating complex biochemical pathways .
- Anti-inflammatory Effects:
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of 5-Fluoro-2-(1-naphthyloxy)aniline:
- Modifications to the naphthyloxy group can significantly alter the compound's interaction profiles with various biological targets.
- The compound's unique fluorine substitution may enhance its stability and reactivity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
